5-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-2-hydroxypyrimidin-4(3H)-one
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Overview
Description
The compound 5-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-2-hydroxypyrimidin-4(3H)-one is a complex organic molecule that features a piperazine ring substituted with a fluorophenyl group, a sulfonyl group, and a hydroxypyrimidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-2-hydroxypyrimidin-4(3H)-one typically involves multiple steps:
Formation of the Piperazine Derivative: The starting material, 4-fluoroaniline, undergoes a nucleophilic substitution reaction with piperazine to form 4-(4-fluorophenyl)piperazine.
Sulfonylation: The piperazine derivative is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions to introduce the sulfonyl group.
Pyrimidinone Formation: The final step involves the condensation of the sulfonylated piperazine with a suitable pyrimidinone precursor under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Products include ketones or aldehydes depending on the specific site of oxidation.
Reduction: Products include sulfides or thiols.
Substitution: Products vary based on the substituent introduced, such as nitro or sulfonyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound is studied for its potential interactions with enzymes and receptors. Its piperazine moiety is known to enhance binding affinity to certain biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. It may act as an inhibitor or modulator of specific enzymes or receptors, offering possibilities for treating diseases such as cancer, neurological disorders, and infections.
Industry
Industrially, the compound can be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-2-hydroxypyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring enhances its binding affinity, while the sulfonyl and hydroxypyrimidinone groups contribute to its overall activity. The compound may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)piperazine: A simpler analog lacking the sulfonyl and pyrimidinone groups.
5-{[4-(4-Chlorophenyl)piperazin-1-yl]sulfonyl}-2-hydroxypyrimidin-4(3H)-one: A similar compound with a chlorine atom instead of fluorine.
5-{[4-(4-Methylphenyl)piperazin-1-yl]sulfonyl}-2-hydroxypyrimidin-4(3H)-one: A methyl-substituted analog.
Uniqueness
The uniqueness of 5-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-2-hydroxypyrimidin-4(3H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The fluorine atom enhances its metabolic stability and binding affinity, while the sulfonyl and hydroxypyrimidinone groups contribute to its overall activity and specificity.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields
Properties
Molecular Formula |
C14H15FN4O4S |
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Molecular Weight |
354.36 g/mol |
IUPAC Name |
5-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H15FN4O4S/c15-10-1-3-11(4-2-10)18-5-7-19(8-6-18)24(22,23)12-9-16-14(21)17-13(12)20/h1-4,9H,5-8H2,(H2,16,17,20,21) |
InChI Key |
MKQNVHXJSXNINE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CNC(=O)NC3=O |
Origin of Product |
United States |
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